
6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium is a chemical compound with the molecular formula C12H16NO2 It is a derivative of isoquinoline, characterized by the presence of methoxy groups at the 6th and 7th positions, and a methyl group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium typically involves the N-alkylation of 3,4-dihydroisoquinoline derivatives. One common method includes the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with methyl iodide under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or xylene, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolinium derivatives.
Reduction: Reduction reactions can convert it back to the parent isoquinoline.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinolinium derivatives.
Reduction: Parent isoquinoline.
Substitution: Various substituted isoquinolinium derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand for various biological receptors.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy groups and the isoquinolinium core play crucial roles in binding to these targets, modulating their activity. This compound may influence various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
- 6,7-Dimethoxy-2-methylisoquinoline
Uniqueness
6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
32749-01-2 |
|---|---|
Molekularformel |
C12H16NO2+ |
Molekulargewicht |
206.26 g/mol |
IUPAC-Name |
6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium |
InChI |
InChI=1S/C12H16NO2/c1-13-5-4-9-6-11(14-2)12(15-3)7-10(9)8-13/h6-8H,4-5H2,1-3H3/q+1 |
InChI-Schlüssel |
AWOUIWVQSFMVNU-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CC2=CC(=C(C=C2CC1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



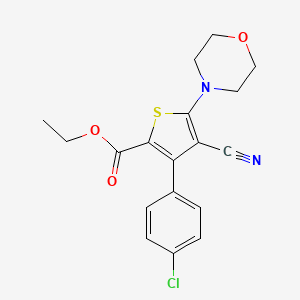

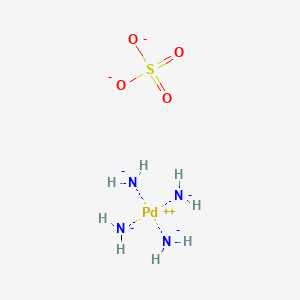
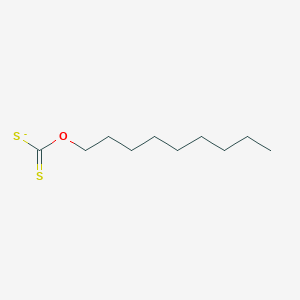
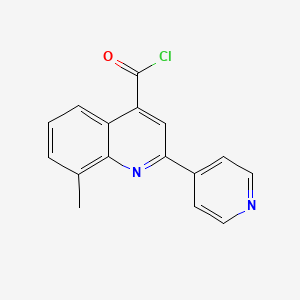
![1,2-Pyrrolidinedicarboxylic acid, 4-[[2-[4-(1-methylethoxy)phenyl]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-, 1-(1,1-dimethylethyl) ester, (2S,4R)-](/img/structure/B15133479.png)
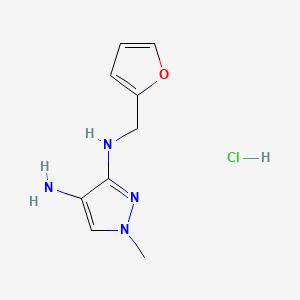
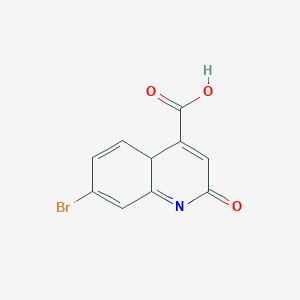
![5-bromo-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15133521.png)
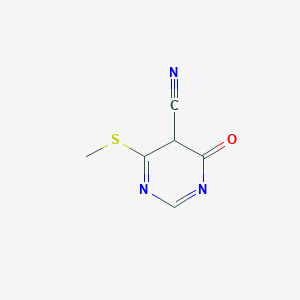
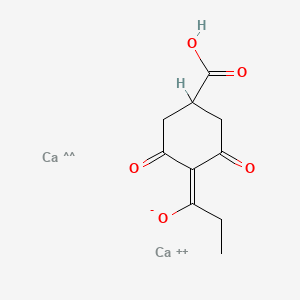
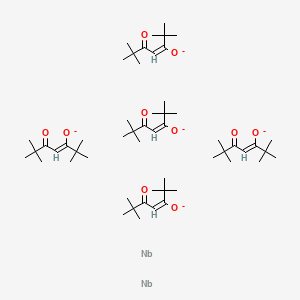
![(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15133545.png)
